molecular formula C8H12N2 B1418833 1-(5-Methylpyridin-2-yl)ethanamine CAS No. 885277-04-3

1-(5-Methylpyridin-2-yl)ethanamine

Cat. No. B1418833
CAS RN: 885277-04-3
M. Wt: 136.19 g/mol
InChI Key: XXAOROMGOIPMQJ-UHFFFAOYSA-N
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Description

“1-(5-Methylpyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known as “1-(5-methyl-2-pyridinyl)ethanamine” and has a molecular weight of 136.2 . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “1-(5-Methylpyridin-2-yl)ethanamine” is 1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(5-Methylpyridin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 136.2 .

Scientific Research Applications

DNA Binding and Nuclease Activity

1-(5-Methylpyridin-2-yl)ethanamine, as a part of certain Cu(II) complexes, shows promising DNA binding propensity and exhibits minor structural changes in calf thymus DNA. These complexes also demonstrate nuclease activity, indicating potential applications in DNA manipulation and study (Kumar et al., 2012).

Decarbonylation Studies

Research involving the fragmentation of 1-(5-Methylpyridin-2-yl)ethanamine-related compounds highlights its role in understanding molecular fragmentation processes, which is crucial in fields like mass spectrometry and analytical chemistry (Percino et al., 2007).

Catalytic Activity in Polymerization

Zinc complexes containing derivatives of 1-(5-Methylpyridin-2-yl)ethanamine are used to catalyze the ring opening polymerization of lactides, indicating their significance in polymer science and materials engineering (Nayab et al., 2012).

Use in Synthesis of Fluorescent Derivatives

A bipyridine derivative of 1-(5-Methylpyridin-2-yl)ethanamine has been synthesized and shows potential in detecting trace amounts of Zn2+ ions in water, pointing to applications in environmental monitoring and analytical chemistry (Kong et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOROMGOIPMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672462
Record name 1-(5-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyridin-2-yl)ethanamine

CAS RN

885277-04-3
Record name α,5-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-2-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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